molecular formula C15H9N3S B428499 (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile CAS No. 1426342-58-6

(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

Cat. No. B428499
CAS RN: 1426342-58-6
M. Wt: 263.3g/mol
InChI Key: LCORXLUUTWAQOO-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile is a chemical compound that has drawn the attention of researchers due to its potential applications in various fields. It is a heterocyclic compound that contains both pyridine and benzothiazole moieties, which are known to exhibit various biological activities.

Scientific Research Applications

  • Chemistry and Properties : A comprehensive review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) discusses their preparation, properties, and complex compounds. These compounds exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

  • Synthesis of Derivatives : The synthesis of new 3-aryl-pyrido[2,1-b][1,3]benzothiazole derivatives has been achieved. These compounds were confirmed by various analytical methods, highlighting the versatility of benzothiazole derivatives in chemical synthesis (Refat & Mohamed, 2015).

  • Microwave-Mediated Synthesis : Research has been conducted on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These findings underscore the efficiency of microwave-assisted synthesis in producing novel compounds with potential applications in various fields (Darweesh, Mekky, Salman, & Farag, 2016).

  • Structural Analysis : Studies on the structures of hydrazones, which include (E)-2-(1,3-benzothiazolyl) derivatives, have revealed different conformations and intermolecular hydrogen bonding patterns. This research provides insights into the molecular structures and interactions of these compounds (Lindgren et al., 2013).

  • Luminescence and Magnetism in Coordination Complexes : A study involving 4-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]-4',5'-bis(methylthio)tetrathiafulvene (L1) and its analogs in coordination complexes with lanthanide ions demonstrated luminescence and single-molecule-magnet behavior. This research could be significant for the development of materials with specific photophysical and magnetic properties (Kishi et al., 2018).

  • Photophysical Properties : Investigation into the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, including those related to (2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile, has shed light on their photophysical properties and frontier orbitals. Such studies are essential for understanding the electronic properties of these compounds and their potential applications in optoelectronics (Percino et al., 2016).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3S/c16-9-12(8-11-4-3-7-17-10-11)15-18-13-5-1-2-6-14(13)19-15/h1-8,10H/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORXLUUTWAQOO-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile

Q & A

Q1: What is the crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile?

A1: The crystal structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile has been determined using X-ray diffraction and reported in the literature []. The compound crystallizes in the triclinic crystal system, specifically in the space group P1̅ (no. 2). The unit cell dimensions are as follows:

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